molecular formula C6H4Cl2N2O B13939007 1-(3,5-Dichloro-4-pyridazinyl)ethanone

1-(3,5-Dichloro-4-pyridazinyl)ethanone

Cat. No.: B13939007
M. Wt: 191.01 g/mol
InChI Key: HIHFGAXIPLIOLM-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-4-pyridazinyl)ethanone is an organic compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridazine ring and an ethanone group at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-4-pyridazinyl)ethanone typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethanone group. One common method includes the reaction of 3,5-dichloropyridazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete chlorination and acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-4-pyridazinyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Dichloro-4-pyridazinyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-pyridazinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichloro-4-pyridazinyl)ethanone is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

1-(3,5-dichloropyridazin-4-yl)ethanone

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)5-4(7)2-9-10-6(5)8/h2H,1H3

InChI Key

HIHFGAXIPLIOLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=NC=C1Cl)Cl

Origin of Product

United States

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